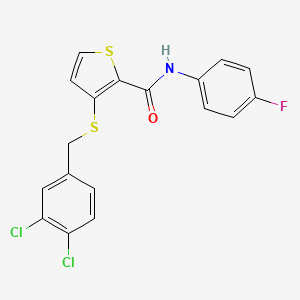

3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide

説明

This compound (CAS: 251097-77-5) is a thiophene-based derivative with a molecular formula of C₁₈H₁₂Cl₂FNO₃S₂ and a molecular weight of 444.33 g/mol. Its structure comprises a thiophene ring substituted at the 2-position with a carboxamide group linked to a 4-fluorophenyl moiety and a sulfanyl (thioether) group at the 3-position attached to a 3,4-dichlorobenzyl substituent. The compound is reported to have a purity >90% and is of interest in medicinal chemistry due to the bioactivity of thiophene derivatives, including antimicrobial, anti-inflammatory, and analgesic properties.

特性

IUPAC Name |

3-[(3,4-dichlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2FNOS2/c19-14-6-1-11(9-15(14)20)10-25-16-7-8-24-17(16)18(23)22-13-4-2-12(21)3-5-13/h1-9H,10H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTYQIVNSBJIJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CS2)SCC3=CC(=C(C=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2FNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the 3,4-dichlorobenzyl group: This step often involves a nucleophilic substitution reaction where a thiol group reacts with a 3,4-dichlorobenzyl halide.

Attachment of the 4-fluorophenyl group: This can be done through an amide coupling reaction using a 4-fluoroaniline derivative and a carboxylic acid derivative of the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide group to an amine.

Substitution: Halogen atoms in the benzyl and phenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzyl or phenyl rings.

科学的研究の応用

3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

Industry: Used in the development of new materials with specific properties.

作用機序

The mechanism of action of 3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting downstream pathways. The specific molecular targets and pathways depend on the context of its use, such as inhibiting a particular enzyme in a biochemical pathway.

類似化合物との比較

Key Observations :

- Sulfanyl vs. Sulfonyl/Sulfamoyl : The target compound’s sulfanyl group (thioether) is less electron-withdrawing than the sulfonyl group in analogs or the sulfamoyl group. This may enhance membrane permeability but reduce metabolic stability compared to sulfonyl-containing derivatives.

- Aryl Substituents : The 4-fluorophenyl group in the target compound offers a balance of electronegativity and steric bulk compared to the 4-chlorophenyl or 3,4-dimethoxyphenyl groups. Fluorine’s small size and high electronegativity could improve target binding affinity.

2.2. Pharmacological and Physicochemical Implications

- Bioactivity: Thiophene derivatives are known for diverse activities, but substituent choice modulates potency. For example: The sulfamoyl group in the analog from may enhance hydrogen bonding but reduce lipophilicity compared to the target’s sulfanyl group.

- Solubility and Toxicity : The target’s 4-fluorophenyl group likely improves solubility over chlorophenyl analogs, while the 3,4-dichlorobenzyl group may raise toxicity concerns due to higher lipophilicity.

生物活性

3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide, often referred to as a thiophene derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a complex structure that includes a thiophene ring, a dichlorobenzyl moiety, and a fluorophenyl group, which may contribute to its biological effects.

The chemical formula for this compound is , with a molar mass of approximately 412.33 g/mol. Its predicted physical properties include:

- Density : 1.48 ± 0.1 g/cm³

- Boiling Point : 471.4 ± 45.0 °C

- pKa : 10.79 ± 0.70

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on fluoroarylbichalcophene compounds demonstrated that derivatives like MA-1156 showed effective minimum inhibitory concentration (MIC) values against Staphylococcus aureus, with no resistance development over seven days . The antimicrobial activity was assessed using the disc diffusion method, where the compound produced inhibition zones comparable to standard antibiotics.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µM) | Inhibition Zone (mm) |

|---|---|---|

| MA-1156 | 16 | 15 |

| Cefoxitin | - | Comparable |

| Gentamycin | - | Comparable |

The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial protein synthesis and cell wall integrity. The treatment of S. aureus with fluoroarylbichalcophenes led to observable changes in protein patterns, indicating that these compounds alter bacterial metabolism significantly . Scanning electron microscopy (SEM) images revealed morphological changes in treated cells, including reduced size and linear arrangements, suggesting cellular damage.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the fluorine atom in the phenyl group enhances the antibacterial activity of thiophene derivatives. For instance, replacing thionyl groups with furyl moieties resulted in decreased activity . This highlights the importance of specific structural components in optimizing biological efficacy.

Case Studies

In a comparative study involving various thiophene derivatives, those containing halogen substituents demonstrated superior antifungal and antibacterial properties compared to their non-halogenated counterparts. Specifically, compounds with dichloro and fluorine substitutions were noted for their enhanced bioactivity against common pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。